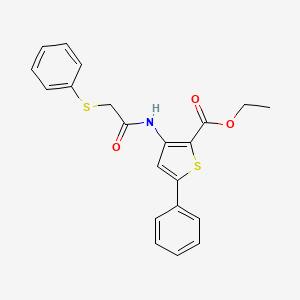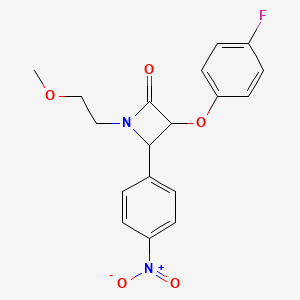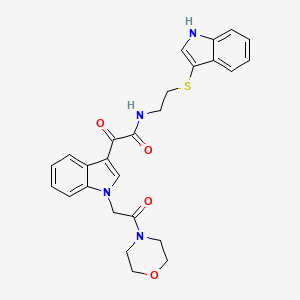
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-furancarboxaldehyde, 2-chloropyrazine, and 3-methylbenzenesulfonamide.
Step 1 Formation of Intermediate: The first step involves the reaction of 3-furancarboxaldehyde with 2-chloropyrazine under basic conditions to form the intermediate 3-(furan-3-yl)pyrazine.
Step 2 Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom of the pyrazine ring.
Step 3 Sulfonamide Formation: The alkylated intermediate is reacted with 3-methylbenzenesulfonamide in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the pyrazine ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as an antimicrobial agent.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the furan and pyrazine rings, along with the sulfonamide group, suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(phenylsulfonamido)propanamide: Similar structure but without the methyl group on the phenyl ring.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methylphenylsulfonamido)propanamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of the 3-methyl group on the phenyl ring in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs. This uniqueness can be crucial in drug design, where small changes in structure can significantly impact the efficacy and selectivity of a compound.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-14-3-2-4-16(11-14)28(25,26)23-7-5-18(24)22-12-17-19(21-9-8-20-17)15-6-10-27-13-15/h2-4,6,8-11,13,23H,5,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXRKGDJRGHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2634745.png)


![11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2634753.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)




![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
